2-Fluoro-D-phenylalanine
Overview
Description
2-fluoro-D-phenylalanine is a 2-fluorophenylalanine that has D-configuration. It is a 2-fluorophenylalanine and a D-phenylalanine derivative. It is an enantiomer of a 2-fluoro-L-phenylalanine.
Scientific Research Applications
Genetic Code Expansion and Protein Engineering
- Site-Directed Incorporation in Escherichia coli: A study achieved the site-directed incorporation of the amino acid analogue p-fluoro-phenylalanine (p-F-Phe) in Escherichia coli, which allows for the creation of fluorinated proteins suitable for 19F-NMR spectroscopy and other methods, expanding the potential for incorporating a wide range of analogues (Furter, 1998).
Protein-Ligand Interaction Studies
- Enhanced Protein-Ligand Interactions: Para-fluoro-D-phenylalanine (PFF) in its complex with the zinc protease carboxypeptidase A (CPA) showed enhanced binding compared to its amino acid analogues, contributing to understanding the role of halogen atoms in protein-ligand interactions (Ippolito & Christianson, 1992).
Applications in Drug Research
- Pharmaceutical Applications: The synthesis and applications of fluorinated phenylalanines, including 2-Fluoro-D-phenylalanine, have significant pharmaceutical applications such as enzyme inhibitors, therapeutic agents, and imaging using PET (Awad & Ayoup, 2020).
RNA Research and Applications
- Improving RNA Stability: The substitution of 2′-fluoro for 2′-hydroxyl moieties in RNA, using enzymes like Syn5 RNA polymerase, enhances RNA stability, a key issue in RNA research and applications (Zhu et al., 2015).
Fluorescence Quenching Studies
- Enhanced Quenching Effect in Molecular Probes: Incorporation of amino acids like 4-fluoro phenylalanine in conventional quenched probes significantly lowers background fluorescence intensities, optimizing the performance of molecular probes in biological studies (Ren et al., 2015).
Radiopharmaceutical Development
- Radiosynthesis for PET Imaging: The synthesis of 6-Fluoro-3,4-Dihydroxy-l-Phenylalanine for use as a radiopharmaceutical in PET, providing insights into novel synthesis methods for medical imaging applications (Wagner et al., 2009).
Biochemical and Cellular Studies
- Genetically Encoded Fluorescent Amino Acid: The biosynthetic incorporation of fluorescent amino acids like dansylalanine in proteins at defined sites allows for advanced studies in protein structure, dynamics, and interactions (Summerer et al., 2006).
Boron Neutron Capture Therapy-Oriented Diagnosis
- PET Imaging for Boron Neutron Capture Therapy: The development of 4-Borono-2-18F-fluoro-l-phenylalanine (18F-FBPA) for monitoring pharmacokinetics in boron neutron capture therapy (BNCT) with PET, offering valuable insights for tumor diagnosis and treatment evaluation (Ishiwata, 2019).
properties
IUPAC Name |
(2R)-2-amino-3-(2-fluorophenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYCRCTMDYITATC-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C(=O)O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C[C@H](C(=O)O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90924286 | |
Record name | 2-Fluorophenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90924286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-D-phenylalanine | |
CAS RN |
122839-51-4 | |
Record name | 2-Fluorophenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90924286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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